Furan-3,4-dicarbaldehyde

Annulation Polycyclic Heterocycles Furan Chemistry

Furan-3,4-dicarbaldehyde (CAS 7040-25-7) is the definitive building block for angular annulation chemistry. Its vicinal (3,4-) dialdehyde arrangement is structurally preorganized for double aldol or Claisen condensations, enabling direct fusion of arene or heterocyclic rings onto the furan core. This regiospecific reactivity cannot be replicated by the 2,5-disubstituted analog DFF, which drives linear extension. Select this compound for synthesizing furan-fused annulenones, bridged annulenes, or crystalline materials where predictable molecular packing is essential. Ensure your synthetic route has the correct topological precursor—purity and custom packaging options are available for R&D and scale-up.

Molecular Formula C6H4O3
Molecular Weight 124.09 g/mol
CAS No. 7040-25-7
Cat. No. B3056319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-3,4-dicarbaldehyde
CAS7040-25-7
Molecular FormulaC6H4O3
Molecular Weight124.09 g/mol
Structural Identifiers
SMILESC1=C(C(=CO1)C=O)C=O
InChIInChI=1S/C6H4O3/c7-1-5-3-9-4-6(5)2-8/h1-4H
InChIKeyVOZUNQVRNQWCBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 100 kg / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Furan-3,4-dicarbaldehyde (CAS 7040-25-7) for Organic Synthesis and Annulation


Furan-3,4-dicarbaldehyde (CAS 7040-25-7) is a heterocyclic dialdehyde featuring a furan core with two formyl groups in a vicinal (3,4-) orientation . This regioisomeric positioning distinguishes it from other furan dialdehydes and establishes it as a strategic building block for the construction of complex polycyclic and heterocyclic frameworks through annulation chemistries [1]. Its utility is predicated on the unique reactivity conferred by the 3,4-substitution pattern, which enables specific cyclization pathways inaccessible to its 2,5-disubstituted analog [2].

The Critical Role of 3,4-Regioisomerism in Furan-3,4-dicarbaldehyde for Advanced Synthesis


Substituting furan-3,4-dicarbaldehyde with other furan dialdehydes is not scientifically viable for applications requiring specific annulation or cyclization outcomes. The reactivity and resulting molecular architecture are fundamentally governed by the position of the aldehyde groups on the furan ring [1]. For instance, the widely used 2,5-diformylfuran (DFF) possesses its reactive handles on opposite ends of the ring, favoring linear polymer chain extension [2]. In stark contrast, the vicinal 3,4-arrangement of aldehydes in furan-3,4-dicarbaldehyde is structurally preorganized for angular ring fusion, enabling double aldol or double Claisen condensations that annulate new arene or heterocyclic rings directly onto the furan core [1]. This structural divergence means the two compounds are not interchangeable building blocks; selection must be driven by the desired reaction pathway and product topology.

Quantitative Evidence for Selecting Furan-3,4-dicarbaldehyde (CAS 7040-25-7) Over Analogs


Regioisomeric Annulation Capability: 3,4- vs. 2,5-Disubstitution

Furan-3,4-dicarbaldehyde is explicitly identified as a privileged substrate for arene annulation due to its 3,4-disubstitution pattern. Unlike 2,5-disubstituted furans, which are typically used for linear polymerization, the vicinal dialdehyde groups enable a conjugate addition/cyclization sequence or double aldol/Claisen condensations to form fused bicyclic systems [1].

Annulation Polycyclic Heterocycles Furan Chemistry

Yield in Furan-Fused Methano[11]annulenone Synthesis

In a study by Zhang et al., the aldol condensation of furan-3,4-dicarbaldehyde with pentanedial in acetic acid produced 6H-cyclohepta[c]furan-5,7-dicarbaldehyde in a 'good yield' [1]. This reaction demonstrates the compound's efficacy in constructing a seven-membered ring fused to the furan core.

Annulenone Aldol Condensation Macrocycle

Molecular Conformation and Crystal Packing of Derivatives

A single-crystal X-ray diffraction study of a derivative synthesized from furan-3,4-dicarbaldehyde (likely a Schiff base or related condensation product) revealed a nearly planar molecular structure (within 0.2 Å) and intermolecular interactions dominated by van der Waals forces [1].

Crystallography Solid-State Properties Material Science

Defined Application Scenarios for Furan-3,4-dicarbaldehyde (CAS 7040-25-7) Based on Quantified Evidence


Synthesis of Furan-Fused Polycyclic Architectures

This compound is the building block of choice for projects aiming to synthesize furan-fused annulenes, annulenones, or other complex polycycles. The 3,4-disubstitution pattern is essential for the annulation reactions required to construct these fused ring systems, a feat not achievable with 2,5-disubstituted analogs [1][2].

Construction of Seven-Membered Rings via Double Aldol Condensation

Furan-3,4-dicarbaldehyde is a key starting material for the efficient, two-step synthesis of furan-fused methano[11]annulenones. Its reaction with pentanedial provides a streamlined route to a 6H-cyclohepta[c]furan core, a valuable intermediate in the study of bridged annulenes and their unique physical properties [1].

Scaffold for Planar Derivatives in Materials Science

Given that derivatives of furan-3,4-dicarbaldehyde can adopt nearly planar conformations in the solid state, this compound is a promising scaffold for designing new materials where predictable molecular packing is required [1]. This could be relevant for the development of organic semiconductors or components in crystalline molecular devices.

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